1-(1-(4-Iodophenyl)ethyl)piperidin-4-one
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Overview
Description
1-(1-(4-Iodophenyl)ethyl)piperidin-4-one is an organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and drug discovery. This compound features a piperidin-4-one core with a 4-iodophenyl group attached to the nitrogen atom and an ethyl group attached to the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(4-Iodophenyl)ethyl)piperidin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-iodoacetophenone and piperidin-4-one.
Condensation Reaction: The 4-iodoacetophenone undergoes a condensation reaction with piperidin-4-one in the presence of a base such as sodium hydride or potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures (around 80-100°C) for several hours.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for higher yields and purity, and the use of automated systems ensures consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(1-(4-Iodophenyl)ethyl)piperidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The iodine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide, potassium cyanide, or organometallic reagents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-(1-(4-Iodophenyl)ethyl)piperidin-4-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is used in studies related to receptor binding and enzyme inhibition.
Industrial Applications: It serves as a building block for the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1-(4-Iodophenyl)ethyl)piperidin-4-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the compound’s derivatives.
Comparison with Similar Compounds
1-(1-(4-Iodophenyl)ethyl)piperidin-4-one can be compared with other piperidine derivatives, such as:
1-(4-Chlorophenyl)piperidin-4-one: Similar structure but with a chlorine atom instead of iodine.
1-(4-Methylphenyl)piperidin-4-one: Similar structure but with a methyl group instead of iodine.
1-(4-Nitrophenyl)piperidin-4-one: Similar structure but with a nitro group instead of iodine.
Uniqueness
The presence of the iodine atom in this compound imparts unique reactivity and properties, making it valuable for specific synthetic applications and biological studies.
Properties
IUPAC Name |
1-[1-(4-iodophenyl)ethyl]piperidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16INO/c1-10(11-2-4-12(14)5-3-11)15-8-6-13(16)7-9-15/h2-5,10H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SETLLXMHCAUQLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)I)N2CCC(=O)CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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